3-BENZOYL-6-ETHYL-4-(4-FLUOROBENZENESULFONYL)QUINOLINE
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Overview
Description
3-Benzoyl-6-ethyl-4-(4-fluorobenzenesulfonyl)quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoyl group, an ethyl group, and a fluorobenzenesulfonyl group attached to the quinoline core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-6-ethyl-4-(4-fluorobenzenesulfonyl)quinoline typically involves multi-step reactions starting from readily available precursors. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis would require efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-6-ethyl-4-(4-fluorobenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
Scientific Research Applications
3-Benzoyl-6-ethyl-4-(4-fluorobenzenesulfonyl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzoyl-6-ethyl-4-(4-fluorobenzenesulfonyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinolinyl-pyrazoles: Studied for their pharmacological properties.
Quinolines and Quinolones: Widely used as antibacterial and antifungal agents.
Uniqueness
3-Benzoyl-6-ethyl-4-(4-fluorobenzenesulfonyl)quinoline stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its fluorobenzenesulfonyl group, in particular, can enhance its stability and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[6-ethyl-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO3S/c1-2-16-8-13-22-20(14-16)24(30(28,29)19-11-9-18(25)10-12-19)21(15-26-22)23(27)17-6-4-3-5-7-17/h3-15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKJPELEYYKJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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